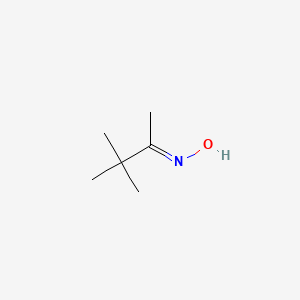

Pinacolone oxime

説明

Overview of Oximes as Versatile Functional Groups in Organic Synthesis

Oximes are a class of organic compounds characterized by the functional group RR'C=N−OH, where R is an organic side-chain and R' can be hydrogen or another organic group. wikipedia.org They are classified as aldoximes if derived from an aldehyde (R' = H) and ketoximes if derived from a ketone. wikipedia.orgnumberanalytics.com The discovery and study of oximes date back to the 19th century, and they have since become fundamental building blocks in the field of organic synthesis. numberanalytics.com

The synthesis of oximes is most commonly achieved through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). wikipedia.orgnumberanalytics.com This reaction is a reliable method for converting carbonyl compounds into the corresponding oximes. tandfonline.com

The versatility of oximes stems from their ability to undergo a wide range of chemical transformations. Key reactions include:

Beckmann Rearrangement : A hallmark reaction of oximes, particularly ketoximes, is the acid-catalyzed rearrangement to form amides. wikipedia.orgpw.live This transformation is of significant industrial importance, for instance, in the synthesis of caprolactam, the monomer used to produce Nylon 6. byjus.combdu.ac.in The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating to the nitrogen atom. pw.livemsu.edu

Reduction to Amines : The C=N bond of an oxime can be reduced using various reducing agents, such as catalytic hydrogenation, to yield primary amines. This provides a crucial pathway from carbonyl compounds to amines. byjus.com

Dehydration to Nitriles : Aldoximes can be dehydrated to form nitriles, offering a valuable method for synthesizing this functional group. byjus.com

Coordination Chemistry : The oxime group can coordinate with metal ions, forming stable complexes. This property is leveraged in catalysis and materials science. researchgate.net

Due to this rich reactivity, oximes serve as pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com They are also employed as protecting groups for carbonyls and find use in various industrial applications, such as anti-skinning agents in paints. byjus.com

Historical and Contemporary Relevance of Pinacolone (B1678379) Oxime in Chemical Research

Pinacolone oxime, also known as (E)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine, is the oxime derivative of pinacolone (3,3-dimethyl-2-butanone). cymitquimica.com The historical context of pinacolone itself is rooted in the classic pinacol (B44631) rearrangement, a reaction first described in 1860 that converts a 1,2-diol to a ketone. gcwk.ac.inrsc.org this compound emerged as a subject of study following the establishment of oximation as a standard synthetic method.

Historically, this compound was of interest for its role in mechanistic studies, particularly the Beckmann rearrangement. msu.edu The presence of a bulky tert-butyl group provides steric hindrance that influences reaction rates and outcomes, making it a useful substrate for comparing reactivity with less hindered oximes.

In contemporary research, this compound has gained relevance as a versatile substrate in modern synthetic methodologies, especially in the field of transition metal-catalyzed C-H bond functionalization. Its specific structure allows for directed chemical modifications.

Detailed research findings highlight its application in advanced organic synthesis:

Iridium-Catalyzed C-H Arylation : Researchers have successfully used this compound as a substrate in Iridium(III)-catalyzed direct arylation of aliphatic C-H bonds. sci-hub.box In these reactions, the oxime directing group facilitates the selective introduction of various aryl groups onto the molecule using diaryliodonium salts as the aryl source. sci-hub.box

Palladium-Catalyzed Reactions : this compound and its derivatives are employed in palladium-catalyzed reactions. researchgate.netrsc.org For example, palladium acetate (B1210297) has been used to catalyze the oxygenation of pinacolone O-methyl oximes. researchgate.net

These modern applications demonstrate the enduring utility of this compound as a building block for creating more complex and valuable chemical structures. It continues to serve as an important intermediate in the synthesis of various fine chemicals, including those with applications in the pharmaceutical and agrochemical industries. cymitquimica.comguidechem.com

Data Tables

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | (E)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine |

| Synonyms | 3,3-Dimethyl-2-butanone oxime, Pinacolin Oxime |

| CAS Number | 2475-93-6 cymitquimica.com |

| Molecular Formula | C₆H₁₃NO cymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether. cymitquimica.com |

Table 2: Research Data: Iridium-Catalyzed C-H Arylation of this compound

This table summarizes the results from a study on the transfer of different aryl groups to this compound using an Iridium catalyst. The reaction selectively functionalizes the C-H bonds of the substrate. sci-hub.box

| Entry | Aryl Group Transferred (from Diaryliodonium Triflate) | Product | Yield (%) |

| 1 | p-Tolyl | 4,4-dimethyl-1-(p-tolyl)pentan-2-one oxime | 78 |

| 2 | Phenyl | 1-phenyl-4,4-dimethylpentan-2-one oxime | 72 |

| 3 | p-Methoxyphenyl | 1-(4-methoxyphenyl)-4,4-dimethylpentan-2-one oxime | 81 |

| 4 | m-Methoxyphenyl | 1-(3-methoxyphenyl)-4,4-dimethylpentan-2-one oxime | 76 |

| 5 | p-Fluorophenyl | 1-(4-fluorophenyl)-4,4-dimethylpentan-2-one oxime | 65 |

| 6 | p-Chlorophenyl | 1-(4-chlorophenyl)-4,4-dimethylpentan-2-one oxime | 63 |

| 7 | Thiophen-2-yl | 4,4-dimethyl-1-(thiophen-2-yl)pentan-2-one oxime | 61 |

Data sourced from a 2015 study on Iridium(III)-catalyzed direct arylation of C-H bonds. sci-hub.box

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSDDJQNHCSVSW-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-93-6, 10341-64-7 | |

| Record name | 3,3-Dimethyl-2-butanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacolone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinacolone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PINACOLONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Pinacolone Oxime and Its Analogues

Classical and Contemporary Preparative Routes to Pinacolone (B1678379) Oxime

The synthesis of pinacolone oxime has evolved from traditional methods to more efficient and environmentally conscious procedures.

The most common method for preparing this compound is the direct oximation of its ketone precursor, pinacolone (3,3-dimethyl-2-butanone). This reaction typically involves treating pinacolone with a hydroxylamine (B1172632) source.

Historically, the synthesis involved reacting pinacolone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270), often in an alcoholic solution and under reflux conditions. ajol.info While effective, this classical approach has drawbacks, including long reaction times and the use of toxic reagents like pyridine. nih.gov

Contemporary methods have focused on improving the efficiency and safety of this reaction. A widely used modern procedure involves the reaction of pinacolone with hydroxylamine hydrochloride or a mixture of ammonium (B1175870) hydroxide (B78521) and hydrogen peroxide. The reaction is often carried out in a suitable solvent, such as acetonitrile (B52724).

Table 1: Comparison of Classical and Modern Oximation Conditions

| Feature | Classical Method | Modern Method |

|---|---|---|

| Hydroxylamine Source | Hydroxylamine hydrochloride | Ammonium hydroxide & hydrogen peroxide or hydroxylamine hydrochloride |

| Base | Pyridine | Ammonium hydroxide |

| Solvent | Alcohol | Acetonitrile |

| Conditions | Reflux | ~70°C |

| Drawbacks | Long reaction time, toxic reagents | Requires careful control of reagent addition |

To enhance reaction rates and yields, various catalytic systems have been developed for the synthesis of this compound and other oximes. One notable catalyst is Titanium Silicalite-1 (TS-1), which has been shown to improve the efficiency of the oximation of pinacolone. In a typical procedure using this catalyst, pinacolone is heated with acetonitrile and TS-1, followed by the dropwise addition of an ammonium hydroxide and hydrogen peroxide mixture. This catalytic method offers high yield and purity under relatively mild conditions.

Palladium-catalyzed reactions have also been explored in the context of oxime chemistry. For instance, palladium acetate (B1210297) has been used to catalyze the oxygenation of pinacolone O-methyl oximes. researchgate.net While not a direct synthesis of this compound itself, this demonstrates the utility of palladium catalysts in modifying oxime structures. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for creating new compounds with potentially valuable biological or chemical properties. These derivatives are often prepared by modifying the pinacolone starting material before the oximation step. For example, α-chloropinacolone, produced by the chlorination of pinacolone, can serve as a precursor to various substituted pinacolone derivatives. guidechem.com These chlorinated intermediates are reactive and can undergo further condensation reactions. guidechem.com

Another important derivative is α-triazolyl pinacolone, which is synthesized from pinacolone and is a key intermediate in the production of triazole pesticides. guidechem.com The carbonyl group in these derivatives can then be converted to an oxime.

The synthesis of O-substituted oxime ethers represents another class of derivatives. These can be prepared from the parent oxime. For example, O-acetyl oximes are influential in directing palladium-catalyzed C-H functionalization reactions, leading to ortho- or β-functionalized ketones, alcohols, and amines. researchgate.net

Principles of Green Chemistry Applied to Oxime Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijprajournal.com In oxime synthesis, this has led to the development of more environmentally friendly methods.

Key green chemistry approaches in oxime synthesis include:

Use of Safer Solvents: Traditional organic solvents are often volatile and toxic. ijprajournal.com Research has focused on using water or mineral water as a solvent for oximation reactions. ajol.infoias.ac.in Mineral water, containing natural minerals, has been shown to be an effective medium for the synthesis of aryl oximes without the need for a catalyst. ias.ac.in

Solvent-Free Conditions: An even greener approach is to eliminate the solvent altogether. "Grindstone chemistry," which involves grinding the reactants together at room temperature, has been successfully applied to the synthesis of aldoximes and ketoximes in the presence of a catalyst like Bi₂O₃. nih.gov This method is rapid, clean, and produces excellent yields. nih.gov

Use of Greener Catalysts: The development of reusable and non-toxic catalysts is a central theme in green chemistry. ijprajournal.com For instance, potassium fluoride (B91410) doped on alumina (B75360) (KF/Al₂O₃) has been used as a solid-supported catalyst for oxime synthesis. ijprajournal.com Additionally, natural acid catalysts derived from sources like citrus fruit juice have been explored as environmentally benign alternatives. ijprajournal.com

Energy Efficiency: The use of ultrasound irradiation (sonochemistry) can accelerate reaction rates at lower temperatures, leading to higher yields in shorter times. ajol.info This technique has been successfully used for the synthesis of oximes in water or water-ethanol mixtures. ajol.info

One study highlighted a green method for regenerating carbonyl compounds from oximes using cupric chloride dihydrate as a recoverable promoter, which avoids hazardous reagents and allows for the recycling of the promoter. organic-chemistry.org

Table 2: Green Synthesis Approaches for Oximes

| Approach | Description | Example |

|---|---|---|

| Safer Solvents | Replacing volatile organic solvents with water or mineral water. ajol.infoias.ac.in | Synthesis of aryl oximes in mineral water at room temperature. ias.ac.in |

| Solvent-Free Reactions | Grinding reactants together without a solvent. nih.gov | Synthesis of oximes using Bi₂O₃ as a catalyst under grinding conditions. nih.gov |

| Green Catalysts | Employing reusable or naturally derived catalysts. ijprajournal.com | Using natural acids from citrus juice as catalysts. ijprajournal.com |

| Energy Efficiency | Utilizing ultrasound to accelerate reactions at lower temperatures. ajol.info | Rapid synthesis of oximes under ultrasound irradiation in aqueous media. ajol.info |

Mechanistic Investigations into the Reactivity of Pinacolone Oxime

Intramolecular Rearrangement Reactions

The Beckmann Rearrangement of Pinacolone (B1678379) Oxime

The Beckmann rearrangement is a cornerstone of organic chemistry, facilitating the conversion of oximes into amides. wikipedia.org In the case of pinacolone oxime, this reaction offers a pathway to N-substituted amides, with the course of the reaction being dictated by a number of factors, including the choice of catalyst and the inherent stereochemistry of the oxime.

The generally accepted mechanism of the Beckmann rearrangement commences with the activation of the hydroxyl group of the oxime, typically through protonation by a strong acid. masterorganicchemistry.com This converts the hydroxyl group into a good leaving group (water). The departure of the leaving group is accompanied by a concerted 1,2-migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the corresponding amide.

Computational studies on similar ketoximes suggest that the rearrangement can proceed through a concerted mechanism where the migration of the alkyl group and the cleavage of the N-O bond occur in a single step, thus avoiding the formation of a discrete nitrene intermediate. researchgate.net The transition state for this process involves a three-membered ring-like structure where the migrating group is partially bonded to both the carbon and the nitrogen atoms. For this compound, the transition state for the migration of either the tert-butyl or the methyl group would be influenced by the electronic and steric properties of these groups.

The stability of the incipient carbocation on the imine carbon also plays a role in the transition state. The formation of the nitrilium ion is a key step, and its stability is influenced by the nature of the migrating group.

The Beckmann rearrangement of this compound is typically initiated by strong Brønsted acids such as sulfuric acid or polyphosphoric acid. wikipedia.org The acid protonates the oxime's hydroxyl group, transforming it into a more effective leaving group. masterorganicchemistry.com The concentration and strength of the acid can significantly impact the reaction rate and, in some cases, the product distribution.

Lewis acids are also effective promoters for the Beckmann rearrangement. scirp.org Reagents like phosphorus pentachloride, thionyl chloride, and various metal chlorides can activate the hydroxyl group by forming a Lewis acid-base adduct. wikipedia.org The choice of the Lewis acid can influence the reaction conditions required, with some systems allowing the rearrangement to proceed under milder temperatures. For instance, the use of a cobalt salt in conjunction with a Lewis acid has been shown to be an effective catalytic system for the Beckmann rearrangement of cycloalkanone oximes, a principle that can be extended to acyclic oximes like this compound. scirp.org

| Catalyst System | General Reaction Conditions | Expected Outcome for this compound |

| Concentrated H₂SO₄ | Elevated temperatures | Rearrangement to the corresponding amide |

| Polyphosphoric Acid (PPA) | Moderate to high temperatures | Formation of N-tert-butylacetamide or N-methyl-2,2-dimethylpropanamide |

| PCl₅ | Often in an inert solvent | Activation of the hydroxyl group followed by rearrangement |

| SOCl₂ | Can proceed at lower temperatures | Formation of the corresponding amide |

| ZnCl₂ | Co-catalyst with other reagents | Promotion of the rearrangement under milder conditions |

A critical aspect of the Beckmann rearrangement is its stereospecificity. The group that is positioned anti-periplanar to the leaving hydroxyl group is the one that migrates. wikipedia.org this compound can exist as two geometric isomers, (E)-pinacolone oxime and (Z)-pinacolone oxime. In the (E)-isomer, the methyl group is anti to the hydroxyl group, while in the (Z)-isomer, the tert-butyl group is in the anti position.

Therefore, the stereochemistry of the starting oxime isomer dictates the structure of the resulting amide product. The rearrangement of (E)-pinacolone oxime would yield N-tert-butylacetamide, resulting from the migration of the tert-butyl group. Conversely, the rearrangement of (Z)-pinacolone oxime would lead to N-methyl-2,2-dimethylpropanamide, following the migration of the methyl group.

The migratory aptitude of a group is its relative ability to migrate during a rearrangement. In the context of the Beckmann rearrangement, the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. stackexchange.comechemi.com Based on this general trend, the tert-butyl group, being a tertiary alkyl group, would be expected to have a higher migratory aptitude than the methyl group. stackexchange.com However, the stereochemical requirement for an anti-periplanar arrangement is the overriding factor in determining the product of the Beckmann rearrangement. orgoreview.com If a mixture of (E) and (Z) isomers of this compound is subjected to rearrangement conditions, the ratio of the amide products will reflect the initial ratio of the oxime isomers, assuming no interconversion occurs under the reaction conditions. orgoreview.com

| Oxime Isomer | Migrating Group (Anti to -OH) | Product |

| (E)-Pinacolone Oxime | tert-Butyl | N-tert-butylacetamide |

| (Z)-Pinacolone Oxime | Methyl | N-methyl-2,2-dimethylpropanamide |

The Beckmann rearrangement can also be initiated photochemically. d-nb.info The photo-Beckmann rearrangement often proceeds through a different mechanism than the acid-catalyzed counterpart. Irradiation of an oxime can lead to the formation of an oxaziridine (B8769555) intermediate, which upon further reaction, can rearrange to the corresponding amide. d-nb.info

Visible light-promoted Beckmann rearrangements have been developed, often utilizing photoredox catalysis to generate reactive intermediates that promote the rearrangement. d-nb.info These methods can offer milder reaction conditions compared to traditional acid-catalyzed methods. While specific studies on the photo-Beckmann rearrangement of this compound are not extensively detailed, the general principles would apply. The photochemical conditions could potentially influence the migratory preferences, although the stereochemistry of the oxime would still be expected to play a significant role.

Related Rearrangements Involving the Pinacolone Scaffold

The pinacolone scaffold is susceptible to other intramolecular rearrangements, most notably the pinacol (B44631) rearrangement, from which pinacolone itself is derived. wikipedia.orgbyjus.com The pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol (a pinacol) to a ketone or aldehyde. wikipedia.org The mechanism involves the protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-alkyl or -aryl shift to yield the more stable carbonyl compound. byjus.com The migratory aptitude in the pinacol rearrangement also generally favors the migration of groups that can better stabilize a positive charge. stackexchange.com

Another related rearrangement is the Tiffeneau-Demjanov rearrangement, which involves the diazotization of a β-amino alcohol. msu.edulibretexts.org The resulting diazonium group is an excellent leaving group, and its departure generates a carbocation that can undergo a 1,2-alkyl shift, often leading to ring expansion in cyclic systems. While not directly a rearrangement of this compound, this reaction shares mechanistic features with the pinacol rearrangement and can be applied to substrates with a similar structural framework.

Mechanistic Connections to Pinacol-Pinacolone Type Rearrangements in Synthetic Contexts

The reactivity and synthetic utility of this compound are intrinsically linked to the fundamental chemical transformation used to create its parent carbonyl compound, pinacolone: the pinacol-pinacolone rearrangement. This reaction is a classic method for converting a 1,2-diol (a pinacol) into a carbonyl compound, specifically a ketone (a pinacolone), under acidic conditions. wikipedia.orglibretexts.org The mechanism provides insight into the formation of the sterically hindered tert-butyl group adjacent to the carbonyl, a defining feature of the pinacolone structure.

The rearrangement proceeds through a well-established carbocation intermediate pathway. youtube.com The key mechanistic steps are:

Protonation: In the presence of a strong acid, one of the hydroxyl groups of the 1,2-diol is protonated, converting it into a good leaving group (water). wikipedia.orglibretexts.org If the diol is asymmetrical, the hydroxyl group that forms the more stable carbocation upon departure is preferentially protonated. wikipedia.org

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a carbocation on the adjacent carbon. msu.edu

1,2-Alkyl Shift: An alkyl group from the carbon adjacent to the carbocation center migrates to the electron-deficient carbon. wikipedia.orgunacademy.com The driving force for this rearrangement is the formation of a more stable, resonance-stabilized oxonium ion, where the positive charge is stabilized by the lone pair of electrons on the remaining oxygen atom. wikipedia.orgyoutube.com The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org

Deprotonation: The resulting oxonium ion is deprotonated to yield the final ketone product, pinacolone, and regenerates the acid catalyst. libretexts.orgmsu.edu

This rearrangement is the foundational route to the 3,3-dimethyl-2-butanone (pinacolone) skeleton. The subsequent conversion of pinacolone to this compound is typically achieved through a condensation reaction with hydroxylamine (B1172632). wikipedia.org Therefore, while this compound itself does not undergo this rearrangement, its synthesis is directly dependent on this mechanism, which establishes the core carbon framework. Understanding this rearrangement is crucial in synthetic contexts for accessing the pinacolone scaffold required for the preparation of the oxime and its derivatives.

Directed C-H Functionalization and C-C/C-Heteroatom Bond Formation

The oxime functional group is a powerful tool in modern synthetic chemistry, serving as an effective directing group for the activation of otherwise inert C-H bonds. researchgate.netscilit.com This strategy allows for the regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, offering a streamlined approach to complex molecule synthesis by avoiding the need for pre-functionalized substrates. nih.govnih.gov this compound and its derivatives have been instrumental in the development of these methodologies, particularly in palladium-catalyzed reactions. researchgate.netresearchgate.net

Palladium-Catalyzed C(sp³)-H Activation Directed by this compound

The activation of strong, unactivated C(sp³)-H bonds is a significant challenge in organic synthesis. organic-chemistry.org The oxime moiety of this compound can act as an internal ligand, coordinating to a palladium(II) catalyst and directing it to activate a specific C(sp³)-H bond, typically at the β-position, with high levels of chemo- and regioselectivity. researchgate.netorganic-chemistry.org This directed approach has enabled the development of novel methods for the oxygenation and arylation of alkanes. organic-chemistry.orgnih.gov

The basis for directed C-H activation is the formation of a stable organometallic intermediate known as a palladacycle. In a stoichiometric reaction, this compound or a derivative reacts with a palladium(II) salt, such as palladium(II) acetate (B1210297), to form a five-membered cyclopalladated complex. researchgate.netrsc.org In this process, the oxime's nitrogen atom coordinates to the palladium center, positioning the metal in proximity to a C(sp³)-H bond on one of the methyl groups of the tert-butyl moiety. This chelation assistance facilitates the cleavage of the C-H bond and the formation of a new palladium-carbon σ-bond. nih.gov The resulting palladacycle is often a stable, isolable species that serves as a key intermediate in the catalytic cycle. nih.govrsc.org The formation of these strained four- or five-membered metallacycles is crucial for achieving high selectivity in the functionalization step. nih.gov

Building upon the understanding of stoichiometric cyclopalladation, catalytic protocols for the functionalization of C(sp³)-H bonds have been developed. A seminal study demonstrated that pinacolone O-methyl oxime could undergo palladium-catalyzed oxygenation to yield mono-, di-, and tri-acetoxylated products. organic-chemistry.org These reactions typically employ a Pd(II) catalyst, such as Pd(OAc)₂, and a stoichiometric oxidant, most commonly an iodine(III) reagent like phenyliodine diacetate (PhI(OAc)₂), to regenerate the active catalyst. nih.govorganic-chemistry.org The oxidant facilitates the conversion of the Pd(II)-palladacycle to a high-valent Pd(IV) species, from which the functionalized product is formed. nih.govrsc.org These protocols have proven effective for a variety of substrates containing oxime directing groups, enabling the formation of C-O bonds with high selectivity for primary C-H bonds at the β-position. organic-chemistry.org

| Substrate | Catalyst | Oxidant | Solvent | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| Pinacolone O-methyl oxime | Pd(OAc)₂ (10 mol %) | PhI(OAc)₂ (1.5 eq) | AcOH/Ac₂O | Mono-, di-, and tri-acetoxylated products | 85 (total) |

| Cyclopentanone O-methyl oxime | Pd(OAc)₂ (10 mol %) | PhI(OAc)₂ (1.5 eq) | AcOH/Ac₂O | β-acetoxylated product | 70 |

| Camphor O-methyl oxime | Pd(OAc)₂ (10 mol %) | PhI(OAc)₂ (1.5 eq) | AcOH/Ac₂O | β-acetoxylated product | 65 |

In this context, the oxime functional group itself acts as the primary internal ligand that directs the C-H activation. scienceopen.com The design and modification of this directing group are critical for controlling the reaction's outcome. For instance, using O-acetyl oximes instead of O-methyl oximes has been shown to be advantageous. nih.gov The O-acetyl group is robust enough to tolerate the catalytic conditions but can be easily removed or transformed into other functional groups (such as ketones, alcohols, or amines) after the C-H functionalization step. nih.govfigshare.com This "transformable" directing group strategy enhances the synthetic utility of the method, as the directing group is not permanently incorporated into the final molecule. nih.gov The inherent coordination geometry of the oxime-palladium complex is what governs the high regio- and chemoselectivity, favoring the formation of a stable five-membered palladacycle intermediate, which leads to functionalization at the β-C(sp³)-H position. organic-chemistry.org

The catalytic cycle for these transformations is generally understood to proceed through a Pd(II)/Pd(IV) pathway. nih.govrsc.org The key mechanistic steps are:

C-H Activation: The substrate's oxime group coordinates to the Pd(II) catalyst, leading to a concerted metalation-deprotonation event to form the five-membered Pd(II)-palladacycle. This step is often irreversible and can be rate-determining. nih.gov

Oxidative Coupling/Addition: The Pd(II)-palladacycle reacts with the oxidant (e.g., PhI(OAc)₂). This is proposed to occur via an oxidative addition mechanism, where the oxidant adds to the metal center, forming a high-valent Pd(IV) intermediate. nih.govnih.gov

Reductive Elimination: The new C-O or C-C bond is formed via reductive elimination from the Pd(IV) center. unirioja.eslibretexts.org This step is typically fast and involves the concerted cleavage of the Pd-C and Pd-O bonds and the formation of the C-O bond in the product, regenerating a Pd(II) species. libretexts.orgnih.gov

Catalyst Regeneration: The resulting Pd(II) complex re-enters the catalytic cycle.

This mechanistic framework, particularly the involvement of a Pd(IV) intermediate, explains the ability to form bonds that are often challenging via traditional Pd(II)/Pd(0) cycles. rsc.org The entire process allows for the direct conversion of a C-H bond into a new functional group with high predictability and control.

Ortho-C-H Arylation of Oxime Ethers

The oxime ether moiety is an effective directing group for the regioselective activation of C-H bonds. Specifically, in aromatic systems, it can direct transition metal catalysts to functionalize the ortho-C-H bond. Palladium-catalyzed ortho-C-H arylation of acetophenone (B1666503) oxime ethers with aryl pinacol boronic esters represents a significant method for synthesizing biaryl derivatives. researchgate.netacs.orgsemanticscholar.org While research often highlights acetophenone oxime ethers, the principles are directly applicable to the ethers of this compound.

The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The proposed mechanism involves several key steps:

Initial Palladation : The process begins with the formation of an active palladium catalyst, which then reacts with the oxime ether. The nitrogen atom of the oxime directs the palladium to the ortho position of the aromatic ring, leading to the formation of a five-membered cyclometalated palladium(II) intermediate. acs.orgnih.gov

Transmetalation : This palladacycle intermediate undergoes transmetalation with an aryl boronic ester, such as an aryl pinacol boronate. researchgate.netacs.org This step involves the transfer of the aryl group from the boron atom to the palladium center.

Intermediate Formation : The transmetalation step leads to the formation of a diaryl Pd(IV) species. acs.org

Reductive Elimination : The final step is the reductive elimination from the Pd(IV) intermediate, which yields the ortho-arylated product and regenerates the active Pd(II) catalyst, allowing the catalytic cycle to continue. acs.org

This methodology demonstrates remarkable monoarylation selectivity. acs.org Research has shown that various palladium catalysts, ligands, and bases can be employed to optimize the reaction. For instance, Pd(OAc)₂ in combination with a ligand like Ac-Gly-OH and a silver carbonate co-catalyst has been used effectively. acs.org

| Entry | Aryl Pinacol Boronate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Tolylboronic acid pinacol ester | 2-(p-Tolyl)acetophenone O-methyl oxime | 81 |

| 2 | 4-Ethylphenylboronic acid pinacol ester | 2-(4-Ethylphenyl)acetophenone O-methyl oxime | 72 |

| 3 | 4-Fluorophenylboronic acid pinacol ester | 2-(4-Fluorophenyl)acetophenone O-methyl oxime | 75 |

| 4 | 4-Chlorophenylboronic acid pinacol ester | 2-(4-Chlorophenyl)acetophenone O-methyl oxime | 78 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 2-(4-(Trifluoromethyl)phenyl)acetophenone O-methyl oxime | 65 |

Diversification via Other Reaction Pathways

Beyond C-H activation, the oxime group in this compound allows for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.

Condensation Reactions and Adduct Formation

The oxime functional group is well-known for its participation in condensation reactions. cymitquimica.com The reaction of an alkoxyamine with a carbonyl compound (aldehyde or ketone) is a reversible condensation that forms an oxime with water as the sole byproduct. nih.gov The mechanism involves a proton-catalyzed nucleophilic attack of the nitrogen on the carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to yield the oxime. nih.gov

This compound itself, or its derivatives, can participate in more complex condensation pathways. For example, oxime acetates can undergo a [3+3]-type condensation with α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary amine, to form substituted pyridines. orgsyn.org The proposed mechanism involves the copper catalyst reducing the oxime acetate to generate a nucleophilic copper(II) enamide species. This intermediate then undergoes a Michael addition to an α,β-unsaturated iminium ion (formed from the aldehyde and the amine), followed by cyclocondensation and oxidation to furnish the pyridine (B92270) product. orgsyn.org

Controlled Oxidation to Oxaziridines and Related Nitrogen Heterocycles

Oximes can be oxidized to form various nitrogen-containing heterocycles. A primary example is the controlled oxidation of the imine functionality within the oxime to form an oxaziridine, a three-membered ring containing nitrogen and oxygen. The standard method for preparing N-alkyl-substituted oxaziridines involves the oxidation of an imine, typically with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). acs.org This method can be adapted for oxime ethers. The oxidation of enolates to α-hydroxycarbonyl compounds is one of the most widely utilized reactions of oxaziridines. acs.org

Furthermore, the versatile nature of the oxime group allows for its use as a building block in the synthesis of a broader range of nitrogen heterocycles. researchgate.net Various catalytic systems have been developed to transform O-acyl ketoximes into different N-heterocycles. researchgate.net These reactions often proceed through the cleavage of the N-O bond, leading to the formation of nitrogen-centered radicals or other reactive intermediates that can undergo cyclization. researchgate.netmdpi.com For instance, intramolecular nitrogen insertion of oxime esters has been developed as a synthetic methodology to access aminated N-heterocycles like phenanthridine (B189435) and dibenzodiazepine derivatives. rsc.org

Regenerative Pathways for Carbonyl Compounds from this compound

The formation of oximes is a common strategy for the protection of carbonyl groups in multi-step syntheses. nih.govscielo.br Consequently, the efficient regeneration of the parent carbonyl compound from the oxime, a process known as deoximation, is a crucial transformation. Numerous methods have been developed for this cleavage, which can be broadly categorized as hydrolytic, oxidative, or reductive. nih.govscielo.br

Several modern, milder, and more efficient protocols have been established:

Microwave-Assisted Cleavage : The use of microwave irradiation can significantly reduce reaction times. Reagents such as N-bromophthalimide in aqueous acetone (B3395972) or ferric nitrate (B79036) in dry media have been used to regenerate carbonyl compounds from their oximes in good yields under microwave conditions. scielo.brsemanticscholar.org

Metal-Promoted Hydrolysis : Lewis acids can act as promoters for the hydrolysis of oximes. For example, cupric chloride dihydrate (CuCl₂·2H₂O) in an acetonitrile-water mixture at reflux effectively converts a wide range of oximes to their corresponding carbonyls in high yields. A key advantage of this method is that the cupric salt can be recovered and reused, aligning with green chemistry principles. organic-chemistry.org

Oxidative Deoximation : Various oxidizing agents can cleave the C=N bond. Zirconium hydroxide (B78521) chromate (B82759) has been reported as a mild and efficient reagent for the oxidation of oximes to the corresponding carbonyl compounds in acetonitrile (B52724). scispace.com Another approach is electrooxidative deoximation, an environmentally friendly method that avoids chemical oxidants and generates the carbonyl compound using an electrochemical pathway where water serves as the oxygen source. organic-chemistry.org

Iodine-Catalyzed Deprotection : Molecular iodine can catalyze the deprotection of oximes under neutral conditions in a water/surfactant system, providing high yields at mild temperatures. nih.gov

| Method | Reagent/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Metal-Promoted Hydrolysis | CuCl₂·2H₂O, CH₃CN/H₂O, reflux | High yields (85-98%), recoverable promoter, mild | organic-chemistry.org |

| Microwave-Assisted Oxidation | N-Bromophthalimide, Acetone/H₂O, MW | Rapid, selective, good yields | scielo.br |

| Electro-oxidative Cleavage | Carbon electrodes, DCE/H₂O | Environmentally friendly, avoids chemical oxidants | organic-chemistry.org |

| Iodine Catalysis | I₂, Water/Surfactant, 25-40°C | Neutral conditions, high yields, mild temperatures | nih.gov |

| Microwave-Assisted Oxidation | Ferric nitrate, dry media, MW | Rapid, high yields (>90%), low-cost reagent | semanticscholar.org |

Strategic Applications of Pinacolone Oxime in Complex Organic Synthesis

Pinacolone (B1678379) Oxime as a Directing Group in Transition Metal Catalysis

The oxime functionality of pinacolone oxime serves as an effective directing group in a variety of transition metal-catalyzed reactions, most notably in C-H bond activation and functionalization. By coordinating to a metal center, the oxime group positions the catalyst in close proximity to specific C-H bonds, enabling their selective cleavage and subsequent transformation. This strategy has proven invaluable for achieving regioselectivity that would be difficult to obtain through traditional methods.

Palladium catalysis has been extensively studied with this compound and its derivatives. The oxime group can direct the ortho-C-H arylation, acylation, and olefination of aromatic ketones. libretexts.orgcaltech.edu For instance, in the presence of a palladium catalyst, this compound can undergo C-H activation at the tert-butyl group. acs.org O-alkyloximes derived from pinacolone have also been employed to direct the functionalization of unactivated sp3 C-H bonds. bdu.ac.in

Iridium and Rhodium catalysts have also been successfully employed in conjunction with this compound as a directing group. Iridium(III) catalysts, for example, can promote the direct arylation of sp3 C-H bonds in this compound with diaryliodonium salts. spcop.in Rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of highly substituted benzofurans, where the oxime directs the coupling of hydroxybenzenes and alkynes. doubtnut.com

Table 1: Transition Metal-Catalyzed Reactions Directed by this compound Derivatives

| Catalyst System | Reaction Type | Substrate | Reagent | Product Type | Ref. |

| Pd(OAc)₂ | ortho-Vinylation/Cyclization | Arene with oxime directing group | Olefin | Phthalides/Isocoumarins | doubtnut.com |

| [(Cp*IrCl₂)₂]/AgNTf₂ | C(sp³)-H Arylation | This compound | Diaryliodonium triflate | β-Arylated ketoxime | spcop.in |

| [Rh(III)] | C-H Activation/Annulation | meta-Substituted hydroxybenzene with oxime | Alkyne | Substituted benzofurane | doubtnut.com |

| Pd(OAc)₂ | C(sp³)-H Acetoxylation | Pinacolone O-methyl oxime | PhI(OAc)₂ | Acetoxylated product | bdu.ac.inmasterorganicchemistry.com |

| Ru(II) | C-H Functionalization/Annulation | Aromatic ketoxime | Alkyne | Isoquinoline (B145761) derivative | organic-chemistry.org |

Utility as a Synthon for the Construction of N-Containing Scaffolds

This compound and its derivatives are valuable synthons for the construction of various nitrogen-containing heterocyclic scaffolds. The nitrogen atom of the oxime can be incorporated into the final ring system through intramolecular cyclization reactions, often following a directed C-H functionalization event.

A prominent example is the synthesis of isoquinolines. Aromatic ketoximes, which can be derived from precursors related to pinacolone, undergo ruthenium-catalyzed C-H activation and annulation with alkynes to afford substituted isoquinolines. organic-chemistry.org Similarly, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides a facile route to both isoquinolines and isoquinoline N-oxides. nih.gov The strategic placement of the oxime group on a substrate allows for a designed cyclization pathway, leading to the formation of these important heterocyclic cores. The Pictet-Gams isoquinoline synthesis, a classic method, can also involve intermediates where an oxime or a related nitrogen-containing group is a key component. caltech.edu

The versatility of the oxime group allows for its participation in various cyclization strategies, making this compound a useful starting point or conceptual model for the synthesis of a broad range of N-heterocycles. researchgate.netacs.org

Application in Multi-Step Synthetic Sequences as a Functional Group Equivalent

In the context of multi-step organic synthesis, this compound can be strategically employed as a functional group equivalent, most commonly as a protected form of a ketone. The conversion of a ketone to its oxime derivative renders the carbonyl group unreactive towards certain reagents, allowing for chemical transformations to be performed on other parts of the molecule. researchgate.net Subsequently, the oxime can be hydrolyzed back to the ketone, restoring the original functionality. This protection-deprotection strategy is a cornerstone of complex molecule synthesis. qut.edu.au

Furthermore, the oxime group itself can be transformed into other valuable functional groups. The reduction of this compound, for instance, yields 3,3-dimethyl-2-butylamine, an important building block for pharmaceuticals. researchgate.net This transformation effectively makes the oxime a synthetic equivalent of an amine.

Another significant transformation is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. doubtnut.commasterorganicchemistry.commsu.edupw.livewiley-vch.de The rearrangement of this compound would lead to an N-substituted acetamide. This reaction provides a pathway to introduce an amide functional group, which is a key structural motif in many biologically active molecules and polymers. libretexts.org The stereospecific nature of the Beckmann rearrangement, where the group anti to the hydroxyl group migrates, adds another layer of synthetic control. pw.live

Table 2: Transformations of this compound as a Functional Group Equivalent

| Transformation | Reagents | Product Functional Group | Significance | Ref. |

| Hydrolysis | Aqueous acid (e.g., HCl) | Ketone | Deprotection of carbonyl | |

| Reduction | Catalytic hydrogenation, NaBH₄/ZrCl₄ | Primary Amine | Synthesis of amines | researchgate.net |

| Beckmann Rearrangement | Strong acid (e.g., H₂SO₄, PCl₅) | Amide | Synthesis of amides | doubtnut.compw.livewiley-vch.de |

| Oxidation | Peracids | Nitroso compound | Access to nitroso functionality |

Role in Chemical Characterization and Derivatization

The formation of oximes from aldehydes and ketones is a classic reaction in organic chemistry used for the purification and characterization of carbonyl compounds. researchgate.netscribd.com Pinacolone, being a ketone, readily reacts with hydroxylamine (B1172632) to form the corresponding this compound. The resulting oxime is typically a crystalline solid with a sharp melting point, which facilitates its purification and identification.

This derivatization is particularly useful when the parent ketone is a liquid or difficult to purify. scribd.com By converting it to the solid oxime, it can be easily isolated, recrystallized, and characterized using techniques such as melting point determination and spectroscopy. Once purified, the oxime can be converted back to the original ketone via hydrolysis, providing a pure sample of the carbonyl compound. This classical application underscores the fundamental utility of this compound in the broader context of organic chemical practice.

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of pinacolone (B1678379) oxime in solution. It provides invaluable information on the connectivity of atoms, the stereochemistry of the molecule, and its dynamic behavior.

Configurational Assignment and Stereoisomer Discrimination

Pinacolone oxime can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. NMR spectroscopy is instrumental in assigning the configuration of these stereoisomers. The chemical shifts of the protons and carbons are sensitive to their spatial relationship with the hydroxyl group of the oxime.

Studies have shown that the different steric environments in the (E) and (Z) isomers lead to distinct NMR spectra. scribd.com The ratio of these isomers in a mixture can be quantified by integrating the signals corresponding to each isomer in the ¹H NMR spectrum. scribd.com For instance, the non-methyl substituent's proximity to the hydroxyl group in the syn (cis) or anti (trans) position results in measurable differences in chemical shifts. scribd.com While direct NMR analysis is typically insufficient to distinguish between enantiomers, specialized techniques and chiral derivatizing agents can be employed for this purpose. nih.gov

Dynamic NMR Studies

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes and isomeric interconversions in molecules. For oximes, this technique can provide information on the energy barriers associated with the rotation around the C=N double bond. While specific DNMR studies on this compound are not extensively detailed in the provided results, the principles of DNMR are well-established for studying such dynamic processes in similar systems. acs.org These studies typically involve monitoring the changes in the NMR spectrum as a function of temperature to determine the rates of exchange and the corresponding activation parameters.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. For this compound, MS confirms the molecular formula C₆H₁₃NO. nih.govuni.lunih.gov

Different ionization techniques can be employed, such as electron ionization (EI), which can lead to characteristic fragmentation patterns. arkat-usa.org These patterns provide clues about the molecule's structure. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular mass, further confirming the elemental composition. rsc.org Online differential electrochemical mass spectrometry (DEMS) has also been utilized in studies involving this compound, allowing for the real-time detection of products during electrochemical reactions. rsc.org

Table 1: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 116.10700 | 124.8 |

| [M+Na]⁺ | 138.08894 | 131.9 |

| [M-H]⁻ | 114.09244 | 125.6 |

| [M+NH₄]⁺ | 133.13354 | 147.6 |

| [M+K]⁺ | 154.06288 | 132.4 |

| [M+H-H₂O]⁺ | 98.096980 | 120.9 |

| [M+HCOO]⁻ | 160.09792 | 147.6 |

| [M+CH₃COO]⁻ | 174.11357 | 172.7 |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction Analysis of Crystalline this compound Complexes and Derivatives

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of molecules and their complexes in the solid state. While the crystal structure of this compound itself is not detailed in the provided results, the structures of several of its metal complexes and derivatives have been elucidated using this technique.

For example, X-ray diffraction has been used to characterize palladium complexes derived from this compound. researchgate.netcam.ac.uk These studies reveal the coordination geometry of the metal center and the precise bond lengths and angles within the complex. cam.ac.uk In one instance, a pyridine-ligated Pd(IV) complex of an oxime derived from pinacolone was structurally characterized, showing a distorted octahedral geometry around the palladium center. cam.ac.uk The analysis of these crystal structures is crucial for understanding the reactivity and catalytic activity of these complexes. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide theoretical insights into the electronic structure, bonding, and reactivity of molecules. These computational methods are valuable for complementing experimental data and for predicting molecular properties.

Electronic Structure and Bonding Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and bonding in this compound and its derivatives. rsc.orgresearchgate.netarxiv.orgaps.org These calculations can help in understanding the nature of the chemical bonds, the distribution of electron density, and the energies of the molecular orbitals. For instance, such calculations can rationalize the observed geometries of metal complexes of this compound and provide insights into the mechanism of their formation and reactivity. acs.org While specific detailed electronic structure analyses of this compound were not found in the initial search, the application of these methods to related systems is well-documented. researchgate.net

Reaction Energetics and Transition State Geometries

The reactivity of this compound is predominantly characterized by two significant reaction pathways: the classic Beckmann rearrangement and organometallic-mediated C-H bond activation. Computational chemistry, particularly density functional theory (DFT), provides profound insights into the energetics and the precise geometries of the transition states governing these transformations.

Beckmann Rearrangement

The Beckmann rearrangement is a fundamental acid-catalyzed reaction of oximes that transforms them into N-substituted amides. wikipedia.orgmasterorganicchemistry.com For an unsymmetrical ketoxime like this compound, the reaction's outcome is dictated by the stereochemistry of the oxime, as the migrating group is the one positioned anti-periplanar to the hydroxyl leaving group. wikipedia.orgtpu.ru Consequently, the (E)- and (Z)-isomers of this compound would yield different amide products upon rearrangement.

The generally accepted mechanism involves several key steps:

Protonation: An acid catalyst protonates the oxime's hydroxyl group, converting it into a better leaving group (H₂O). numberanalytics.com

Rearrangement: This is the rate-determining step, where the anti-periplanar group migrates to the electron-deficient nitrogen atom in a concerted fashion with the expulsion of water. This forms a transient, high-energy nitrilium ion intermediate. numberanalytics.combdu.ac.in

Hydrolysis: The nitrilium ion is subsequently attacked by a water molecule, and after tautomerization, the final amide product is formed. masterorganicchemistry.com

Computational studies on analogous ketoximes, such as acetone (B3395972) oxime, have elucidated the critical features of the rearrangement step. DFT calculations have shown that the mechanism can vary from a concerted process to a stepwise one involving cationic intermediates, depending on the substrate and solvent conditions. nih.gov For acetone oxime in a modeled acidic solution, the transition state for the rearrangement involves the concerted migration of the methyl group as the leaving group departs. wikipedia.orgbdu.ac.in A key finding from these computational models is the explicit role of solvent molecules (e.g., acetic acid) in stabilizing the departing hydroxyl group through hydrogen bonding within the transition state structure. wikipedia.orgbdu.ac.in

The geometry of this transition state is crucial. Structural and computational studies on various oximes reveal that as the system approaches the transition state, the N-O bond lengthens, and the bond angle between the nitrogen, the imino carbon, and the migrating carbon closes, indicating the initial stages of the new C-N bond formation. researchgate.net

| Substrate | Migrating Group | Modeled Solvent System | Mechanism Type | Key Transition State Features |

|---|---|---|---|---|

| Acetone Oxime | Methyl | H⁺(CH₃COOH)₃ | Stepwise (via σ-complex) | Concerted migration/expulsion; stabilization of leaving group by solvent molecules. |

| Acetophenone (B1666503) Oxime | Phenyl | H⁺(CH₃COOH)₃ | Stepwise (via π- and σ-complexes) | Formation of an intermediate three-membered π-complex involving the migrating phenyl group. |

| Cyclohexanone Oxime | Alkyl (ring carbon) | H⁺(CH₃COOH)₃ / H₃O⁺(H₂O)₆ | Concerted | Direct formation of the protonated ε-caprolactam without stable intermediates. |

Palladium-Catalyzed C-H Activation

This compound and its derivatives are also substrates for transition metal-catalyzed reactions, particularly palladium-catalyzed C-H activation. rsc.orgcam.ac.uk In these processes, the oxime functionality can act as a directing group, guiding the metal catalyst to selectively activate a specific C-H bond, typically at the γ-position, to form a stable five-membered palladacycle intermediate. cam.ac.ukrsc.org

The formation of these organometallic intermediates is a critical step, and computational studies on related systems provide a detailed energetic picture. The mechanism for C-H activation often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. acs.orgacs.org In the CMD transition state, the C-H bond cleavage and the Pd-C bond formation occur simultaneously with the assistance of a ligand or base that accepts the proton.

DFT calculations on tertiary alkylamines, which serve as excellent models, have been used to compare the energy barriers of the desired γ-C-H activation versus competing side reactions like β-hydride elimination. acs.org These studies show that the relative energy barriers are highly sensitive to the substrate's conformation and the nature of the ligand on the palladium center. The geometry of the CMD transition state requires a specific spatial arrangement of the directing group, the palladium atom, and the targeted C-H bond, which dictates the feasibility and rate of the reaction. For instance, studies on the benzyl (B1604629) oxime derivative of pinacolone have shown that stable Pd(IV) complexes can be isolated after oxidation of the initial palladacycle, providing experimental evidence for the intermediates involved in these catalytic cycles. cam.ac.uk

| Reaction Pathway | Description | Calculated Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| γ-C–H Activation | Desired functionalization pathway leading to a five-membered palladacycle. | ~25-30 | Productive pathway for C-C or C-heteroatom bond formation. |

| β-Hydride Elimination | Decomposition pathway leading to an alkene and a Pd-H species. | ~28-35 | Common side reaction that reduces the efficiency of C-H functionalization. |

Future Research Directions and Perspectives in Pinacolone Oxime Chemistry

Innovations in Catalytic Transformations Involving Pinacolone (B1678379) Oxime

The development of novel catalytic systems is a cornerstone of modern organic chemistry. For pinacolone oxime, future research is poised to deliver significant breakthroughs in catalytic transformations. While palladium catalysis has been instrumental in the functionalization of C-H bonds directed by the oxime group, the exploration of other transition metals is a promising frontier. acs.orgresearchgate.net Researchers are investigating the potential of iridium, rhodium, and cobalt complexes to effect new types of bond formations and to functionalize previously inaccessible positions. sci-hub.box For instance, iridium(III) catalysis has shown promise in the direct arylation of C(sp³)–H bonds in ketoximes using diaryliodonium salts. sci-hub.box

Furthermore, the design and synthesis of new ligands will play a crucial role in enhancing the efficiency and selectivity of these catalytic reactions. Chiral ligands, for example, could enable enantioselective transformations, a key goal in the synthesis of pharmaceuticals and other biologically active molecules. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope remains a significant objective.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. ijfmr.com Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally benign methodologies. This includes the use of greener solvents, such as water or supercritical fluids, and the development of solvent-free reaction conditions. tmv.ac.innih.gov Mechanochemistry, which involves reactions conducted by grinding solid reactants together, presents a compelling solvent-free alternative that can lead to faster reactions and higher yields. acs.org

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key aspect of sustainable chemistry. researchgate.net Researchers are exploring the use of solid-supported catalysts, such as metal nanoparticles on various supports, for reactions involving this compound. researchgate.net Additionally, the development of one-pot reactions and tandem catalytic cycles will contribute to a more atom-economical and efficient synthesis of complex molecules from this compound. researchgate.net

Expansion of Directed C-H Functionalization Scope

This compound has proven to be an effective directing group for the functionalization of C(sp³)–H bonds. acs.orgnih.gov This has enabled the synthesis of a variety of valuable organic molecules. researchgate.net However, there is still significant scope for expanding the range of C-H functionalization reactions that can be achieved using this directing group.

Future research will likely focus on the development of new methods for the introduction of a wider variety of functional groups at the β-position of ketones. This includes the development of methods for C-N, C-O, and C-S bond formation, in addition to the already established C-C and C-halogen bond forming reactions. rsc.org For example, palladium-catalyzed methods for the oxygenation of unactivated sp³ C-H bonds have been described, and further development in this area is anticipated. acs.org

Moreover, the application of this compound as a directing group in the functionalization of more complex and sterically hindered substrates is an area of active investigation. doi.org The development of more robust and selective catalytic systems will be crucial for achieving these challenging transformations.

Exploration of Novel Reactivity and Unforeseen Applications

Beyond its role as a directing group, this compound and its derivatives may possess novel reactivity that is yet to be fully explored. The oxime functional group itself is known to participate in a variety of reactions, and its unique electronic and steric properties in the context of the pivaloyl group could lead to unexpected chemical transformations. researchgate.net

Future research may uncover new rearrangement reactions, cycloadditions, or fragmentation pathways involving this compound. For instance, the Beckmann rearrangement of oximes to amides is a well-known transformation, and exploring this reaction with this compound under various catalytic conditions could yield interesting and useful products. researchgate.netmdpi.com

Furthermore, the potential applications of this compound and its derivatives in areas beyond organic synthesis are being investigated. For example, some oxime derivatives have shown promise as anti-influenza agents and in the reactivation of inhibited acetylcholinesterase. nih.govnih.gov The exploration of the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Q & A

Q. Characterization :

- Spectroscopy : Report H NMR (δ 1.2 ppm for tert-butyl, δ 2.1 ppm for methyl), IR (C=N stretch ~1640 cm), and melting point (literature comparison) .

- Purity assessment : Include HPLC or GC-MS data to confirm absence of unreacted ketone or hydroxylamine .

Documentation : Follow guidelines from : detail reagent grades, instrumentation (e.g., NMR frequency), and replicate trials to ensure reproducibility. Store raw spectral data in supplementary materials .

How can researchers resolve discrepancies in reported NMR chemical shifts or reaction yields for this compound across studies?

Answer:

Discrepancies often arise from:

- Solvent effects : Deuterated solvents (CDCl vs. DMSO-d) shift peaks; standardize solvent choice and reference internal standards (e.g., TMS) .

- Impurity interference : Compare purity methods (e.g., HPLC vs. GC) and recalibrate instruments using certified reference materials .

- Reaction conditions : Meta-analysis of yield variations requires isolating variables (e.g., catalyst type, reaction time) and applying statistical tools (ANOVA) to identify outliers .

Recommendation : Replicate high-impact studies under identical conditions and publish raw data to enhance cross-study comparability .

What safety protocols are critical when handling Pinacolone and its oxime derivative in laboratory settings?

Answer:

Based on Pinacolone’s MSDS:

- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers away from ignition sources (flash point: 17°C for Pinacolone) .

- Spill management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid .

For this compound, extrapolate hazards:

- Toxicity : Assume similar irritant properties; conduct patch tests and maintain eyewash stations .

What mechanistic pathways explain by-product formation during this compound synthesis, and how can they be minimized?

Answer:

By-products :

- Over-oximation : Excess hydroxylamine may form di-oximes; monitor via TLC .

- Acid-catalyzed decomposition : Avoid strong acids; use buffered conditions (pH 5–6) .

Q. Mitigation strategies :

- Kinetic studies : Vary reaction time/temperature to identify optimal windows for oxime stability .

- Computational modeling : Use DFT calculations to predict intermediates and transition states, guiding catalyst selection (e.g., ZnCl vs. HSO) .

How to design a study comparing catalytic efficiencies of acid catalysts in this compound synthesis using the PICO framework?

Answer:

Apply the PICO framework :

Q. Methodology :

- Experimental design : Use a randomized block design to account for batch variability .

- Statistical analysis : Apply Tukey’s HSD test to compare means across catalyst groups .

What advanced spectroscopic techniques can validate the tautomeric equilibrium of this compound in solution?

Answer:

- Dynamic NMR : Monitor temperature-dependent H NMR shifts to detect keto-enol tautomerism .

- UV-Vis spectroscopy : Track absorbance changes at 250–300 nm under varying pH conditions .

- Theoretical validation : Pair experimental data with DFT-calculated tautomer energies .

How to address conflicting literature on the biological activity of this compound derivatives?

Answer:

- Systematic review : Use PRISMA guidelines to screen studies, focusing on assay protocols (e.g., cell lines, IC values) .

- Dose-response analysis : Re-evaluate potency claims using standardized bioassays (e.g., MTT for cytotoxicity) .

- Meta-regression : Identify confounding variables (e.g., solvent polarity in bioavailability tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。